2-Hepten-1-al

Flavor Chemistry Sensory Science Food Science

Reproducible flavor formulation demands precise isomer composition-generic '2-heptenal' blends risk batch variability and off-notes from the (Z)-isomer. This (E)-2-Heptenal (FEMA 3165) resolves that challenge: • Olfactory threshold of 13 μg/kg enables easier dose management vs. 2-nonenal (0.19 μg/kg), preventing unwanted cucumber dominance. • Delivers targeted fatty/soapy depth for nut, fried-food, apple, and pineapple profiles-distinct from the greener (E)-2-hexenal. • Validated lipid oxidation marker with defined retention index for reliable GC-MS quantification in complex matrices. Supplied with batch-specific Certificate of Analysis. Standard international B2B shipping available; hazardous material handling (UN1988, Class 3/6.1) included.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 2463-63-0
Cat. No. B1232140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hepten-1-al
CAS2463-63-0
Synonyms2-hept-enal
2-heptenal
2-heptenal, (E)-isome
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC=CC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3
InChIKeyNDFKTBCGKNOHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hepten-1-al: Essential Procurement Data


2-Hepten-1-al (CAS 2463-63-0, also referred to as (E)-2-Heptenal or trans-2-Heptenal) is a medium-chain, α,β-unsaturated aldehyde with the molecular formula C7H12O [1]. It is a clear, colorless to pale yellow liquid characterized by a powerful green, fatty, and slightly fruity aroma [2]. This compound is naturally occurring in a variety of foods, including heated butter, tomatoes, and certain fruits, and is a well-established flavoring agent (FEMA 3165) and intermediate .

Identity trans-2-Heptenal, FEMA 3165 flavor aldehyde
Workflow Flavor & fragrance formulation; analytical standard for lipid oxidation
Selection Verify trans isomer purity; chain-length-specific odor profile

Why Chain Length and Isomerism Prevent Generic Substitution


Substituting 2-hepten-1-al with another 'unsaturated aldehyde' is not a straightforward exchange due to critical differences in olfactory potency, sensory character, and physicochemical behavior. Olfactory thresholds for this class vary by over an order of magnitude depending on chain length [1]. For instance, (E)-2-nonenal (C9) is detectable at a concentration over 60 times lower than (E)-2-heptenal (C7) in aqueous systems [2]. Furthermore, the geometric isomer (Z)-2-heptenal exhibits a distinct, less desirable fatty and rancid odor compared to the pungent green notes of the (E)-isomer, making isomer composition a crucial specification for sensory applications [3]. These quantifiable differences in potency, note, and even chemical reactivity, as detailed in Section 3, make precise compound specification essential for reproducible formulation and analytical results.

Chain length substitution
Odor threshold varies widely; using C9 analog may dominate or underdeliver the intended sensory note.
Geometric isomer substitution
(Z)-isomer introduces a rancid, fatty note distinct from the green (E)-isomer, altering aroma profile.
Reactivity variation
Atmospheric degradation rates differ across 2-alkenals, impacting stability and environmental fate modeling.

Quantified Differentiation from Analogues


Olfactory Potency vs. 2-Nonenal

The odor detection threshold of (E)-2-heptenal in aqueous media is approximately 13 μg/kg, whereas the longer-chain analog (E)-2-nonenal is detectable at a significantly lower concentration of 0.19 μg/kg [1]. This indicates that (E)-2-nonenal is approximately 68 times more potent than (E)-2-heptenal.

Olfactory Potency
Reported
13 μg/kg (target) vs. 0.19 μg/kg (C9)
Olfactory threshold context: ~68-fold difference supports dose-sensitive formulation.
Threshold values from aqueous systems; actual sensory impact matrix-dependent.
Flavor Chemistry Sensory Science Food Science

Sensory Character vs. 2-Hexenal

Quantitative descriptive analysis demonstrates a clear divergence in the aromatic contributions of these two unsaturated aldehydes. While (E)-2-heptenal is characterized by descriptors such as 'soap, fat', (E)-2-hexenal is more associated with 'green, fatty, leafy' notes, with a stronger 'green' character [1].

Sensory Character
Reported
Descriptors: soap, fat (target) vs. green, banana, fat (C6)
Sensory profile context: isomer-dependent note distinction guides replacement avoidance.
GC-O descriptors; may vary with concentration and matrix.
Flavor Chemistry Sensory Science Analytical Chemistry

Atmospheric Reactivity vs. 2-Octenal

The rate of reaction with ozone (O3) in the gas phase varies among 2-alkenals. The rate coefficient (kO3) for trans-2-heptenal is 2.47 × 10^-18 cm³ molecule⁻¹ s⁻¹, while for trans-2-octenal it is 2.37 × 10^-18 cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Reactivity
Head-to-head
2.47 × 10⁻¹⁸ cm³ molec⁻¹ s⁻¹
Reactivity context: ~4% rate difference suggests non-uniform atmospheric behavior.
Gas-phase study at 298 K; relevance to other matrices requires verification.
Atmospheric Chemistry Stability Studies Environmental Science

Antifungal Bioactivity vs. 2-Hexenal

The efficacy of these compounds to reduce aflatoxin B1 (AFB1) production in Aspergillus flavus was ranked. (E)-2-hexenal showed greater activity, followed by 2,4-hexadienal, and then (E)-2-heptenal. This ranking indicates that (E)-2-heptenal is a moderately active compound in this bioassay, being less potent than its C6 analog [1].

Antifungal Bioactivity
Head-to-head
Rank 3/5 in AFB1 reduction assay
SAR ranking context: chain-length dependent bioactivity, not a class property.
In vitro A. flavus assay; bioactivity in other systems may differ.
Natural Product Chemistry Antifungal Food Preservation

High-Impact Application Scenarios


Flavor Formulation: Fatty-Green Note

For creating a subtle 'fatty' nuance in savory flavors (e.g., nuts, fried foods) or a 'soapy' undertone in complex fruit blends (e.g., apple, pineapple), 2-Hepten-1-al is the appropriate choice. Its significantly higher odor threshold (13 μg/kg) compared to 2-nonenal (0.19 μg/kg) [1] allows for easier dose management and prevents the sharp, cucumber-like character of the latter from dominating. Unlike the 'greener' (E)-2-hexenal, it contributes a more specific 'fatty/soapy' depth [1].

Analytical Standard for Lipid Oxidation

2-Hepten-1-al is a well-characterized marker for lipid oxidation, particularly in linoleic acid-rich oils. Its distinct retention index and mass spectrum provide reliable identification. The quantitative data on its olfactory threshold [1] and relative reactivity with O3 [2] are essential for method development and accurate quantification in complex matrices like soybean oil, where it is a major volatile product.

SAR Probe in Aldehyde Bioactivity

In studies investigating the antifungal, antimicrobial, or insect-repellent properties of α,β-unsaturated aldehydes, 2-Hepten-1-al serves as a key intermediate chain-length analog. As established by direct comparative data, its bioactivity is measurably distinct from both the more active C6 (hexenal) and the less active C8 (octenal) and C9 (nonenal) compounds [3]. This makes it essential for constructing a robust SAR model and understanding the biological role of chain length.

Application
Selection Property
Validation Focus
Flavor formulation (fatty-green note)
Isomer purity and olfactory threshold profile
Sensory GC-O panel verification in target food matrix
Analytical standard for lipid oxidation
Defined purity and retention index
GC-MS reproducibility in oxidized oil matrices
SAR probe in aldehyde bioactivity
Chain-length specific bioactivity
Antifungal/antimicrobial activity ranking verification

Technical Documentation Hub

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